molecular formula C7H7N3O B1383234 5-Amino-6-hydroxy-7-azaindole CAS No. 1260385-20-3

5-Amino-6-hydroxy-7-azaindole

Cat. No.: B1383234
CAS No.: 1260385-20-3
M. Wt: 149.15 g/mol
InChI Key: RWSPFVUSYUWIPT-UHFFFAOYSA-N
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Description

Historical Context and Significance of the 7-Azaindole (B17877) System in Medicinal Chemistry and Chemical Biology Research

The exploration of azaindoles, including the 7-azaindole isomer, has gained considerable momentum over the past few decades. nih.gov Initially recognized for their structural similarity to endogenous molecules, researchers began to investigate their potential as modulators of various biological processes. uni-rostock.de This has led to the discovery of numerous 7-azaindole-containing compounds with a wide range of pharmacological activities. researchgate.netajol.info The significance of this scaffold is underscored by its presence in several FDA-approved drugs and numerous clinical candidates targeting a variety of diseases. researchgate.net The versatility of the 7-azaindole core allows for functionalization at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. researchgate.net

Bioisosteric Relationships and Analogies within Heterocyclic Chemistry (e.g., with Indole (B1671886) and Purine (B94841) Systems)

A key reason for the prominence of the 7-azaindole framework is its role as a bioisostere of both indole and purine systems. uni-rostock.deresearchgate.net Bioisosterism, the principle of replacing a functional group with another that retains similar biological activity, is a powerful strategy in drug design. The substitution of a carbon atom in the indole ring with a nitrogen atom to form 7-azaindole can lead to improved properties such as enhanced binding affinity to biological targets, increased solubility, and modulated metabolic stability. nih.gov The nitrogen atom in the pyridine (B92270) ring of 7-azaindole can act as a hydrogen bond acceptor, a feature it shares with the purine scaffold, which is a fundamental component of nucleic acids. This mimicry allows 7-azaindole derivatives to interact with biological targets that typically bind purines, such as kinases. nih.gov

Overview of the 5-Amino-6-hydroxy-7-azaindole Derivative within the Broader 7-Azaindole Class

While the 7-azaindole class is well-represented in scientific literature, specific and detailed information regarding this compound is conspicuously absent from publicly available research. Searches for its synthesis, properties, and biological activity have not yielded any specific results. However, related compounds have been investigated. For instance, various 5-amino-7-azaindole (B19720) derivatives have been synthesized and explored for their potential as kinase inhibitors. uni-rostock.deuni-rostock.de Similarly, 5-hydroxy-7-azaindole is a known compound, and its synthesis has been reported in the context of intermediates for more complex molecules. google.comchembk.comgoogle.com The combined presence of an amino group at the 5-position and a hydroxyl group at the 6-position on the 7-azaindole core would be expected to significantly influence the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to novel biological activities.

Scope and Objectives for Focused Academic Research on this compound

The lack of information on this compound highlights a clear gap in the current body of scientific knowledge and presents a compelling opportunity for future academic research. The primary objectives for such research would be:

Development of a reliable and efficient synthetic route to produce this compound in sufficient quantities for further study. This would likely involve multi-step synthesis starting from appropriately substituted pyridine or pyrrole (B145914) precursors.

Thorough characterization of its physicochemical properties , including its pKa, solubility, and electronic properties, to understand its behavior in biological systems.

Systematic investigation of its biological activities through screening against a variety of biological targets, particularly protein kinases, given the known propensity of the 7-azaindole scaffold to act as a hinge-binder. nih.gov

Exploration of its potential as a scaffold for the development of new therapeutic agents by synthesizing and evaluating a library of derivatives with modifications at the amino and hydroxyl groups, as well as other positions on the 7-azaindole ring.

Such a focused research program would not only contribute to the fundamental understanding of this novel compound but also has the potential to uncover new lead compounds for drug discovery.

Data Tables

Due to the absence of specific research on this compound, data tables containing its specific research findings cannot be generated. However, for illustrative purposes, a table of physicochemical properties for the related compound 5-Amino-7-azaindole is provided below.

Table 1: Physicochemical Properties of 5-Amino-7-azaindole

Property Value Source
Molecular Formula C₇H₇N₃ chembk.com
Molar Mass 133.15 g/mol chembk.com
Melting Point 128-129 °C chembk.com
Boiling Point 361.7±35.0 °C (Predicted) chembk.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1,7-dihydropyrrolo[2,3-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-5-3-4-1-2-9-6(4)10-7(5)11/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSPFVUSYUWIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=C(C(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Amino 6 Hydroxy 7 Azaindole and Its Analogues

Strategic Approaches for Constructing the 7-Azaindole (B17877) Core

The construction of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a pivotal step in the synthesis of 5-Amino-6-hydroxy-7-azaindole. Various classical and modern synthetic strategies have been developed to assemble this heterocyclic system, often adapting well-established indole (B1671886) syntheses to the pyridine (B92270) ring system. However, the electron-deficient nature of the pyridine ring often necessitates modified reaction conditions compared to their indole counterparts.

Pyrrolo Annulation and Cyclization Reactions (e.g., Hemetsberger, Fischer, Madelung)

Classical indole syntheses, which involve the annulation of a pyrrole (B145914) ring onto an existing aromatic system, have been successfully applied to the synthesis of 7-azaindoles.

The Hemetsberger-Knittel synthesis offers a route to indole-2-carboxylic esters via the thermal decomposition of 3-aryl-2-azido-propenoic esters. This reaction has been adapted for the synthesis of substituted 5-, 6-, and 7-azaindoles, often requiring higher temperatures and shorter reaction times compared to the analogous indole syntheses. The resulting ester functionality at the C2 position can serve as a handle for further synthetic manipulations.

The Fischer indole synthesis is a widely used method for constructing the indole core from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. Its application to the synthesis of 7-azaindoles involves the use of 2-pyridylhydrazones. For instance, the cyclization of 2-pyridylhydrazones of various ketones, catalyzed by polyphosphoric acid, has been shown to produce 2,3-disubstituted 7-azaindoles. The harsh acidic conditions, however, can sometimes lead to poor yields due to the acid-labile nature of the pyridine ring.

The Madelung synthesis , which involves the intramolecular cyclization of N-phenylamides at high temperatures with a strong base, is another classical method that has been adapted for 7-azaindole synthesis. This method is particularly useful for the preparation of 2-alkinylindoles, which are not readily accessible through electrophilic substitution reactions.

Reaction Starting Materials Key Features Applicability to 7-Azaindole
Hemetsberger 3-Aryl-2-azido-propenoic esterThermal decompositionYields indole-2-carboxylic esters; requires higher temperatures for azaindoles.
Fischer 2-Pyridylhydrazine, Aldehyde/KetoneAcid-catalyzed cyclizationProduces 2,3-disubstituted 7-azaindoles; yields can be variable.
Madelung N-acyl-o-toluidine analogueStrong base, high temperatureIntramolecular cyclization; useful for specific substitution patterns.

Palladium-Catalyzed Tandem Couplings and Other Cross-Coupling Methodologies

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for the construction of complex heterocyclic systems, including the 7-azaindole core. These methods offer milder reaction conditions and greater functional group tolerance compared to many classical methods.

One-pot procedures involving a cascade of C-N cross-coupling and Heck reactions have been developed for the synthesis of substituted 4-, 5-, 6-, and 7-azaindoles from readily available amino-o-bromopyridines and alkenyl bromides. Similarly, a one-pot approach involving N-arylation and a Sonogashira coupling followed by in situ cyclization has been reported for the synthesis of 1,2-disubstituted 7-azaindoles. The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a key step in many modern 7-azaindole syntheses, often followed by a copper- or acid-catalyzed cyclization to form the pyrrole ring.

Furthermore, palladium-catalyzed annulation procedures, such as the reaction of amino ortho-chloropyridines with pyruvic acid derivatives, provide a route to polyfunctionalized 7-azaindoles under mild conditions. This involves an initial enamine formation followed by an intramolecular Heck reaction.

Coupling Type Reactants Catalyst System (Example) Key Transformation
Sonogashira/Cyclization Amino-halopyridine, Terminal alkyneCuI/Pd(PPh3)4C-C bond formation followed by ring closure.
C-N Coupling/Heck Amino-o-bromopyridine, Alkenyl bromidePd2(dba)3/XPhos/t-BuONaCascade reaction forming both rings in one pot.
Enamine/Heck Annulation Amino ortho-chloropyridine, KetonePd(Pt-Bu3)2Formation of a pyrrole ring onto the pyridine core.

Multicomponent Reactions for Azaindole Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a highly efficient strategy for the synthesis of diverse heterocyclic libraries. An efficient one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds has been developed to provide access to a wide range of highly substituted and carbocyclic-fused 7-azaindole derivatives. This approach is particularly valuable for diversity-oriented synthesis.

Regioselective Introduction of Amino and Hydroxyl Functionalities at C5 and C6 Positions

Once the 7-azaindole core is constructed, the next critical challenge is the regioselective introduction of the amino and hydroxyl groups at the C5 and C6 positions, respectively. The electronic nature of the 7-azaindole nucleus, with its electron-rich pyrrole ring and electron-deficient pyridine ring, governs the regioselectivity of functionalization reactions.

Strategies for C5-Amination and C6-Hydroxylation

Direct amination and hydroxylation of the 7-azaindole core can be challenging due to competing reactions at other positions. Therefore, indirect methods are often employed.

For C5-amination , a common strategy involves the introduction of a nitro group at the C5 position, followed by its reduction to the desired amino group. A synthesis of 5-amino-7-azaindole (B19720) has been reported starting from 2-amino-5-nitropyridine, with a key step being a microwave-promoted heteroannulation of a pyridine alkyne. Another approach involves the nitration of 7-azaindoline, which can be unstable, to give the 5-nitro derivative, followed by re-aromatization and reduction. Palladium-catalyzed amination of halo-7-azaindoles has also been developed, providing a direct route to amino-substituted derivatives.

For C6-hydroxylation , direct electrophilic hydroxylation is often not feasible. A more common approach involves the introduction of a functional group at the C6 position that can be subsequently converted to a hydroxyl group. For example, a trifloxy group can be introduced at the C6 position, which can then participate in various cross-coupling reactions or potentially be hydrolyzed to the hydroxyl group. Another strategy involves directed metalation, where a directing group on the nitrogen of the pyrrole ring can direct lithiation to the C6 position, allowing for the introduction of an oxygen functionality.

Precursor-Based Synthesis (e.g., from 5-bromo-7-azaindole (B68098) for C5-hydroxylation)

The use of pre-functionalized 7-azaindole derivatives as starting materials is a powerful strategy for regioselective synthesis. For instance, 5-bromo-7-azaindole is a versatile intermediate. The bromine atom at the C5 position can be displaced by various nucleophiles or participate in cross-coupling reactions. For example, a Buchwald-Hartwig amination could be used to introduce the C5-amino group.

Similarly, a halogen at the C6 position could serve as a handle for introducing the hydroxyl group. While the prompt specifies C5-hydroxylation from 5-bromo-7-azaindole, it is more likely that a C6-halo-7-azaindole would be used for C6-hydroxylation, for instance, via a nucleophilic aromatic substitution with a hydroxide (B78521) source or through a palladium-catalyzed C-O coupling reaction. The synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole has been reported, highlighting the ability to introduce multiple halogens that can be selectively functionalized.

A plausible synthetic route to this compound could involve the construction of a 5-bromo-6-methoxy-7-azaindole intermediate. The C5-bromo group could then be converted to an amino group via a palladium-catalyzed amination, and the C6-methoxy group could be demethylated to afford the final hydroxyl functionality.

Reductive Cyclization Approaches for Amino-Azaindole Formation

Reductive cyclization is a cornerstone in the synthesis of the bicyclic azaindole core, often commencing from appropriately substituted nitropyridine precursors. For the synthesis of amino-azaindoles, this strategy typically involves the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization to form the pyrrole ring.

One established method involves the reaction of 2-amino-3-nitropyridine (B1266227) derivatives with compounds containing an active methylene group, such as malonic esters. The resulting intermediate can then undergo reductive cyclization to yield an amino-azaoxindole, a close structural relative of the target compound. For instance, the reductive cyclization of 2-amino-3/5-nitropyridine derivatives substituted at the 4-position with diethyl malonate has been shown to produce 3-ethoxycarbonyl-6-azaoxindole derivatives. researchgate.netorganic-chemistry.org

More directly relevant to the formation of amino-azaindoles is the use of reducing agents like zinc in acetic acid. This method has been successfully employed in the synthesis of 5-amino- and 7-amino-6-azaindoles from the corresponding nitropyridine precursors. researchgate.net Another approach utilizes tin(II) chloride (SnCl₂·H₂O) in ethanol, sometimes with ultrasound activation, to facilitate the reductive cyclization. researchgate.net

Table 1: Common Reagents for Reductive Cyclization in Azaindole Synthesis

Reducing AgentSolvent SystemPrecursor TypeProduct Class
Zinc (Zn)Acetic Acid (AcOH)Nitropyridine derivativeAmino-azaindole
Tin(II) Chloride (SnCl₂)Ethanol (EtOH)Nitropyridine derivativeAmino-azaindole
Palladium on Carbon (Pd/C)Ethanol (EtOH) / HClNitropyridine derivativeAmino-azaoxindole

This table is generated based on methodologies for related azaindole compounds.

Protecting Group Chemistry in Targeted Synthesis of Functionalized Azaindoles

The synthesis of highly functionalized azaindoles, particularly those with multiple reactive groups like This compound , is critically dependent on the strategic use of protecting groups. These groups temporarily mask reactive functionalities, preventing them from interfering with subsequent reactions and allowing for regioselective modifications of the molecule.

For the amino group, common protecting groups in indole and azaindole chemistry include tert-butoxycarbonyl (Boc) and benzenesulfonyl (Bs) or p-toluenesulfonyl (Ts). The Boc group is favored for its ease of removal under acidic conditions, while sulfonyl groups offer greater stability and can be cleaved under reductive or strongly acidic/basic conditions. The choice of protecting group can significantly influence the reactivity and regioselectivity of subsequent functionalization steps. For instance, N-sulfonyl protection of 7-azaindoles has been shown to direct C-H functionalization to the C3 position.

The hydroxyl group can be protected as an ether, such as a benzyl (B1604629) (Bn) or tert-butyldimethylsilyl (TBS) ether, or as a methyl ether. Benzyl ethers are typically removed by hydrogenolysis, while silyl (B83357) ethers are cleaved with fluoride (B91410) reagents. A methoxy (B1213986) group can often be deprotected using strong acids like HBr or BBr₃.

The pyrrole nitrogen (N1) of the azaindole core itself is often protected to prevent N-functionalization and to modulate the reactivity of the ring system. Common protecting groups for the N1 position include sulfonyl groups (e.g., Ts), carbamates (e.g., Boc), and benzyl groups. The selection of an appropriate N1 protecting group is crucial as it can influence the outcome of subsequent reactions, such as cross-coupling. nih.gov

A successful synthesis of This compound would require an orthogonal protecting group strategy, where each protecting group can be removed selectively without affecting the others. However, the scientific literature lacks specific examples of such a strategy being applied to this particular molecule.

Derivatization Strategies for Enhancing Molecular Complexity

Once the azaindole core is synthesized, further functionalization can be achieved through various derivatization strategies to enhance molecular complexity and explore structure-activity relationships.

Functionalization at Nitrogen Atoms (N1- and N7-)

Alkylation or arylation at the pyrrole nitrogen (N1) is a common derivatization strategy for azaindoles. This can be achieved by treating the N-unsubstituted azaindole with an appropriate alkyl or aryl halide in the presence of a base. The reactivity of the N1 position can be influenced by the substitution pattern on the azaindole ring. For instance, studies on 7-amino-6-azaoxindoles have shown that the regioselectivity of N1-alkylation can be dependent on the position of the amino group. researchgate.net

Functionalization of the pyridine nitrogen (N7) is less common but can be achieved through quaternization with alkyl halides, leading to the formation of azaindolium salts.

C-H Functionalization at Other Positions (e.g., C3, C4)

Direct C-H functionalization has emerged as a powerful tool for the derivatization of heterocycles, including azaindoles, as it avoids the need for pre-functionalized starting materials. For 7-azaindoles, the C3 position is generally the most nucleophilic and is often the site of electrophilic substitution. Regioselective C3 sulfenylation of N-sulfonyl protected 7-azaindoles has been reported. researchgate.net

Palladium-catalyzed C-H activation and functionalization have also been employed for the derivatization of the azaindole nucleus at various positions, including C3 and C4. The regioselectivity of these reactions is often controlled by the use of directing groups. While these methods are well-established for the broader class of azaindoles, their application to the This compound scaffold has not been documented. The electronic effects of the amino and hydroxyl groups would be expected to significantly influence the reactivity and regioselectivity of C-H functionalization reactions.

Post-Synthesis Modification through Cross-Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are indispensable for the late-stage functionalization of the azaindole core. To employ these methods, the azaindole must first be halogenated or converted to a triflate or boronic ester at the desired position.

The Suzuki-Miyaura coupling, which involves the reaction of a halo-azaindole with a boronic acid or ester in the presence of a palladium catalyst and a base, is widely used to introduce aryl or heteroaryl substituents. This reaction has been successfully applied to functionalize various positions of the azaindole ring, including C3, C5, and C6. nih.govacs.org

The Stille coupling, which pairs a halo-azaindole with an organostannane reagent, offers a complementary method for forming carbon-carbon bonds. nih.gov

Table 2: Representative Cross-Coupling Reactions for Azaindole Functionalization

ReactionCoupling PartnersCatalyst System (Typical)Position Functionalized
Suzuki-MiyauraHalo-azaindole + Boronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C3, C5, C6
StilleHalo-azaindole + OrganostannanePd catalyst (e.g., Pd(PPh₃)₄)C3, C5

This table is generated based on methodologies for related azaindole compounds.

The successful application of these cross-coupling reactions to This compound would first require the selective halogenation of the scaffold, a process that would be influenced by the directing effects of the existing amino and hydroxyl groups. No such studies have been reported in the available literature.

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Contexts (e.g., NMR, HRMS, IR, UV-Vis)

Spectroscopic methods provide the foundational data for the structural verification of 5-Amino-6-hydroxy-7-azaindole. Each technique offers unique insights into the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole (B145914) and pyridine (B92270) rings, as well as resonances for the amino (-NH₂) and hydroxyl (-OH) protons. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern. For instance, the protons on the pyrrole ring (at C2 and C3) would appear as distinct doublets. The ¹³C NMR spectrum would complement this by showing characteristic signals for each carbon atom in the heterocyclic core, with the chemical shifts of C5 and C6 being significantly influenced by the electron-donating amino and hydroxyl substituents.

High-Resolution Mass Spectrometry (HRMS) : HRMS is crucial for unequivocally determining the elemental composition of the molecule. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), it confirms the molecular formula (C₇H₇N₃O) and helps to rule out other potential structures. This technique is also instrumental in analyzing fragment ions to further support the proposed structure.

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands would be expected for the N-H stretching of the pyrrole and amino groups (typically in the 3100-3500 cm⁻¹ region), O-H stretching of the hydroxyl group (around 3200-3600 cm⁻¹), and C=C and C=N stretching vibrations characteristic of the aromatic azaindole core (in the 1400-1650 cm⁻¹ range).

UV-Visible (UV-Vis) Spectroscopy : The UV-Vis absorption spectrum is determined by the electronic transitions within the conjugated π-system of the azaindole ring. The absorption and emission spectra of 7-azaindole (B17877) and its derivatives are known to be sensitive to their environment. acs.org The presence of the amino and hydroxyl groups, both strong auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 7-azaindole, reflecting a smaller HOMO-LUMO energy gap. acs.org

Table 1: Predicted Spectroscopic Data for this compound
TechniqueExpected Observations
¹H NMRDistinct signals for pyrrole (C2-H, C3-H), amino (-NH₂), hydroxyl (-OH), and pyrrole N-H protons.
¹³C NMRUnique resonances for all 7 carbon atoms in the azaindole core, with C5 and C6 shielded by substituents.
HRMSAccurate mass measurement confirming the elemental formula C₇H₇N₃O.
IR SpectroscopyCharacteristic stretching frequencies for N-H, O-H, and aromatic C=C/C=N bonds.
UV-Vis SpectroscopyAbsorption maxima shifted to longer wavelengths compared to unsubstituted 7-azaindole. acs.org

Solid-State Characterization (e.g., X-Ray Crystallography for Definitive Regioselectivity and Conformation)

Based on studies of related substituted 7-azaindoles, such as 5-chloro-7-azaindole-3-carbaldehyde, the bicyclic 7-azaindole core is expected to be essentially planar. mdpi.comresearchgate.net The analysis would reveal the precise orientation of the amino and hydroxyl groups relative to the ring system. Crucially, it would detail the intermolecular interactions that define the crystal packing. It is anticipated that the molecules would form extensive networks of hydrogen bonds involving the pyrrole N1-H, the pyridine N7, the 5-amino group, and the 6-hydroxyl group. mdpi.com These interactions, particularly the classic N1–H···N7 hydrogen bonds, often lead to the formation of centrosymmetric dimers, a well-documented feature of the 7-azaindole scaffold. mdpi.comresearchgate.net

Table 2: Representative Crystallographic Data Based on a 5-Substituted 7-Azaindole Analog (5-chloro-7-azaindole-3-carbaldehyde) mdpi.comresearchgate.net
ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Key Intermolecular InteractionN1–H1···N7' Hydrogen Bonds forming Dimers
N1···N7 Distance (Å)~2.88 Å
Ring PlanarityPyrrole and pyridine rings are largely coplanar.

Computational Chemistry for Electronic and Molecular Structure Analysis

Computational methods are powerful tools for complementing experimental data and providing deeper insights into the molecular and electronic properties of this compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of azaindole derivatives. mdpi.comnih.gov Calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the ground-state geometry of the molecule. nih.gov These calculations provide theoretical values for bond lengths and angles that can be compared with experimental X-ray data.

Furthermore, DFT is used to determine key electronic properties. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated, providing insight into the molecule's reactivity and its UV-Vis absorption characteristics. Time-dependent DFT (TD-DFT) calculations can predict the electronic excitation energies and oscillator strengths, allowing for a theoretical assignment of the bands observed in the experimental UV-Vis spectrum. nih.gov

While the azaindole core is rigid, the amino and hydroxyl substituents have rotational freedom. Conformational analysis, performed using quantum chemical methods, can map the potential energy surface associated with the rotation of these groups to identify the most stable (lowest energy) conformations.

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound, either in isolation or, more commonly, in solution or interacting with a biological target like a protein. nih.gov MD simulations model the movements of atoms over time, providing a picture of the molecule's flexibility, its interactions with solvent molecules, and the stability of its hydrogen-bonding patterns. acs.orgnih.gov Such simulations are invaluable for understanding how the molecule behaves in a dynamic, solvated environment, which is often more relevant to its function than the static picture from a crystal structure.

The 7-azaindole scaffold is famous for undergoing excited-state intramolecular proton transfer (ESIPT), particularly through the formation of hydrogen-bonded dimers. iastate.eduresearchgate.net The presence of both amino and hydroxyl groups on the pyridine ring of this compound introduces additional possibilities for complex tautomeric equilibria.

Computational studies are essential for exploring these phenomena. Quantum chemical calculations can determine the relative energies of different tautomers, such as the keto-enol and amine-imine forms, and calculate the energy barriers for the proton transfer reactions that interconvert them. iastate.edubeilstein-journals.org For example, a proton could transfer from the 6-hydroxyl group to the pyridine N7 atom, resulting in a keto tautomer. Similarly, an amino-imino tautomerism involving the 5-amino group is possible. These calculations can clarify whether such processes are likely to occur in the ground state or if they require photoexcitation, as is common for many 7-azaindole systems. iastate.eduacs.org

Molecular Mechanisms of Action and Target Interactions

Hydrogen Bonding Networks and Interactions with Biological Macromolecules

The 7-azaindole (B17877) scaffold is a well-recognized "hinge-binding element" in kinase inhibition. researchgate.net The nitrogen atom of the pyridine (B92270) ring and the NH group of the pyrrole (B145914) moiety serve as a hydrogen bond acceptor and donor, respectively, enabling the formation of bidentate hydrogen bonds with the hinge region of kinases. researchgate.net This ability to form a double hydrogen bond interaction is a key determinant of its biological activity. nih.gov

The 7-azaindole core is an excellent hinge binding motif, capable of forming two crucial hydrogen bonds with the kinase hinge region. jst.go.jpchemicalbook.comnih.gov This bidentate interaction, where the pyridine nitrogen acts as a hydrogen bond acceptor and the pyrrole NH acts as a donor, mimics the binding of the adenine (B156593) moiety of ATP to the same region. chemicalbook.comnih.gov This mimicry is fundamental to its function as a kinase inhibitor. The stability of these interactions can be influenced by the surrounding solvent, with studies showing that protic solvents can engage in double hydrogen bond interactions with 7-azaindole. nih.gov The "normal" binding mode, where the azaindole moiety binds to the hinge, is the most frequently observed. jst.go.jpchemicalbook.com However, a "flipped" mode, where the azaindole is rotated 180 degrees, has also been identified. jst.go.jpchemicalbook.com Both of these modes maintain the critical bidentate hydrogen bonding with the backbone amides of the hinge amino acid residues. jst.go.jpchemicalbook.com

Beyond the foundational hinge interactions, the specificity and potency of 5-amino-6-hydroxy-7-azaindole derivatives are dictated by interactions with other amino acid residues within the ATP-binding pocket. researchgate.net Docking studies have predicted that hydroxyl substituents on the 7-azaindole core can form interactions with residues such as Lys and Ile. nih.gov In the context of specific kinases, X-ray crystallography has provided detailed insights. For instance, in a surrogate protein for Cdc7 kinase, the 7-azaindole moiety was confirmed as the hinge-binding motif with the pyridine ring oriented towards a conserved Lys residue. nih.govmdpi.com Weaker hydrophobic interactions with Met and Val residues were observed to reduce inhibitory activity. mdpi.com In another example, interactions with the backbone NH and carbonyl of a Met residue in the hinge region were crucial for binding. nih.gov Furthermore, the 7-azaindole scaffold of certain derivatives has been shown to form hydrogen bonds with Asp residues and pi-cation interactions with Lys residues. nih.gov

Interacting ResidueType of InteractionKinase/Protein Context
MetHydrogen BondHinge Region
LysHydrogen Bond, Pi-cationATP-binding pocket, Hinge Region
IleHydrogen BondATP-binding pocket
ValHydrophobic InteractionATP-binding pocket
AspHydrogen BondBinding Pocket

Enzyme Inhibition Mechanisms and Kinetics

The primary mechanism by which 7-azaindole derivatives, including this compound, exert their biological effects is through the inhibition of enzyme activity, particularly that of protein kinases.

The vast majority of 7-azaindole-based kinase inhibitors function as ATP competitors. jst.go.jpnih.govnih.govjst.go.jp By mimicking the adenine portion of ATP, the 7-azaindole scaffold effectively occupies the ATP-binding site within the kinase's catalytic domain. nih.govnih.gov This competitive inhibition prevents the binding of endogenous ATP, thereby blocking the phosphorylation of substrate proteins and interrupting downstream signaling pathways. nih.gov The formation of two hydrogen bonds with the kinase hinge region is a hallmark of this ATP-competitive binding. jst.go.jpnih.govjst.go.jp The indole (B1671886)/azaindole scaffold competitively occupies the ATP-binding pocket of the kinase and interacts with key residues in the binding site with non-covalent bonding interactions such as hinge hydrogen bonds, pi–pi stacking, and pi–cation interactions, thereby inhibiting the kinase activity. nih.gov

While the predominant mechanism is ATP-competitive inhibition, the versatility of the azaindole scaffold has led to explorations of its potential for allosteric modulation. In a study focused on the cannabinoid receptor 1 (CB1), a G-protein-coupled receptor, 7-azaindole-2-carboxamides were investigated as allosteric modulators. nih.govnih.gov However, in this specific context, the 7-azaindole derivatives lost their ability to bind to the receptor, suggesting that the 7-azaindole ring is not a viable bioisostere for the indole ring in this class of CB1 allosteric modulators. nih.govnih.gov This highlights that while the 7-azaindole scaffold is highly effective as a hinge-binder in kinases, its suitability for allosteric modulation is target-dependent and requires specific structural modifications.

Molecular Docking and Molecular Dynamics Simulations for Binding Mode Prediction and Energetic Analysis

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for elucidating the binding modes and energetic profiles of 7-azaindole derivatives. nih.govnih.gov These methods allow for the prediction of how these compounds will interact with their target proteins at an atomic level. mdpi.comnih.gov

Molecular docking studies are frequently employed to predict the binding orientation of 7-azaindole derivatives within the ATP active site of kinases. mdpi.com For example, a docking study of 3,5-disubstituted-7-azaindole derivatives predicted their binding mode in the kinase ATP active site. nih.govmdpi.com In another study, the binding efficacy of a novel 7-azaindole derivative with the DEAD-box helicase DDX3 was analyzed using molecular docking, revealing interactions with key residues like Tyr200 and Arg202. nih.gov

Molecular dynamics simulations provide a more dynamic view of the ligand-protein complex, allowing for the assessment of binding stability over time. nih.gov MD simulations have been used to confirm the stable binding of 7-azaindole derivatives at the interface of protein-protein interactions, revealing persistent hydrogen bonds and other non-covalent interactions with key residues. nih.gov These simulations can also shed light on how the binding of the ligand affects the structural dynamics of the target protein. nih.gov

Computational MethodApplicationKey Findings
Molecular DockingPrediction of binding modes in the ATP active site.Identified key interactions with specific amino acid residues.
Molecular DynamicsAssessment of binding stability and dynamic interactions.Confirmed stable binding and revealed persistent hydrogen bonds over time.

Structure-Based Drug Design Principles Applied to this compound Scaffolds

The this compound scaffold represents a promising, albeit relatively underexplored, platform in the realm of structure-based drug design. While extensive research has been conducted on the broader 7-azaindole class, particularly in the development of kinase inhibitors, specific data on the 5-amino-6-hydroxy substituted variant remains limited in publicly accessible literature. However, by extrapolating from the well-established principles of drug design applied to analogous 7-azaindole derivatives, a clear strategy for the rational design of novel therapeutics based on this specific scaffold can be formulated. The inherent physicochemical properties of the 7-azaindole core, combined with the unique electronic and hydrogen-bonding characteristics of the 5-amino and 6-hydroxy substituents, provide a versatile foundation for targeted drug development.

The 7-azaindole nucleus is recognized as a "privileged structure" in medicinal chemistry, largely due to its ability to act as a bioisostere of purines and indoles. nih.govpharmablock.com This mimicry allows it to effectively interact with a wide range of biological targets, particularly the ATP-binding sites of kinases. nih.govjst.go.jp The defining feature of the 7-azaindole scaffold in this context is its capacity to form two crucial hydrogen bonds with the hinge region of the kinase: the pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) serves as a hydrogen bond donor. jst.go.jp This bidentate interaction anchors the molecule in the active site, providing a stable platform for further modifications to enhance potency and selectivity.

The strategic placement of the 5-amino and 6-hydroxy groups on this core is anticipated to significantly influence its interaction with target proteins. The 5-amino group, a potent hydrogen bond donor, can engage with nearby amino acid residues, potentially increasing the affinity and specificity of the inhibitor. Similarly, the 6-hydroxy group can act as both a hydrogen bond donor and acceptor, offering additional opportunities for targeted interactions within the binding pocket. nih.gov The hydroxyl group may also contribute to improved aqueous solubility, a desirable pharmacokinetic property.

Structure-based drug design for derivatives of this compound would systematically explore substitutions at other positions of the bicyclic ring to optimize interactions with the target protein. For instance, modifications at the C2 and C3 positions are common strategies to extend into the ribose-binding pocket or toward the solvent-exposed region of the ATP-binding site, respectively. The choice of substituents would be guided by the topology of the target's active site, with the aim of establishing additional van der Waals contacts, hydrophobic interactions, or hydrogen bonds.

Computational modeling and X-ray crystallography are indispensable tools in this process. Molecular docking studies can predict the binding modes of novel analogs and prioritize them for synthesis. Subsequent co-crystallization of promising inhibitors with the target protein can provide high-resolution structural information, revealing the precise nature of the interactions and guiding further iterative cycles of design and optimization.

A hypothetical structure-activity relationship (SAR) study for a series of this compound derivatives targeting a specific kinase might explore the impact of various substituents at the C3 position. The findings of such a study could be tabulated to systematically capture the relationship between structural modifications and inhibitory activity.

Table 1: Illustrative Structure-Activity Relationship of Hypothetical 3-Substituted this compound Analogs as Kinase Inhibitors

Compound IDC3-Substituent (R)Kinase IC₅₀ (nM)Rationale for Design
1a -H500Unsubstituted parent scaffold for baseline activity.
1b -Phenyl150Introduction of an aromatic ring to explore potential π-π stacking interactions.
1c -4-Fluorophenyl75Addition of an electron-withdrawing group to modulate the electronics of the phenyl ring and potentially form halogen bonds.
1d -4-Hydroxyphenyl30Introduction of a hydrogen bond donor/acceptor to interact with polar residues in the active site.
1e -4-Methoxyphenyl90Evaluation of the impact of a bulkier, less polar group compared to the hydroxyl substituent.
1f -Cyclohexyl250Exploration of the effect of a non-aromatic, hydrophobic substituent.

Biological Activity and Applications in Chemical Biology Research

Exploration as Kinase Inhibitors

Derivatives of the 7-azaindole (B17877) core have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and prominent targets in drug discovery. nih.gov More than 90 different kinases have shown sensitivity to inhibitors based on the 7-azaindole framework. chemicalbook.com

The versatility of the 7-azaindole scaffold allows for the development of inhibitors with high potency and selectivity against specific kinase targets.

CDK8: Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator implicated in various cancers, including acute myeloid leukemia (AML). nih.gov A series of 7-azaindole derivatives featuring a diarylurea moiety were designed and synthesized as novel CDK8 inhibitors. nih.gov One compound, 1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea, demonstrated potent inhibitory activity against CDK8 with a half-maximal inhibitory concentration (IC50) of 51.3 ± 4.6 nM. nih.govnih.gov This compound also showed significant anti-proliferative effects in the MV4-11 AML cell line, with a GI50 (half-maximal growth inhibition) of 1.97 ± 1.24 μM. nih.govnih.govresearchgate.net

CDC7: Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase essential for the initiation of DNA replication, making it an attractive target for cancer therapy. nih.govresearchgate.net Orally active 7-azaindole inhibitors of Cdc7 have been developed. nih.gov For instance, a derivative from a library of compounds showed potent enzymatic inhibition with high selectivity against CDK1 and CDK2 (IC50 values of 240 nM and 1600 nM, respectively) and strong activity against CDK9 (IC50 of 31 nM). nih.gov Further optimization of a series of aminooxadiazoles led to the development of an azaindole-based inhibitor (compound 26) with an IC50 of 1.1 nM for Cdc7. researchgate.net

Pim Kinases: Pim kinases are a family of serine/threonine kinases that are overexpressed in many hematological malignancies and solid tumors. dntb.gov.ua N-substituted 7-azaindoles have been identified as promising pan-Pim kinase inhibitors. nih.gov Through lead optimization, compounds were developed that showed tumor growth inhibition in a KG1 tumor-bearing mouse model, demonstrating their potential as anticancer agents. nih.gov

BRAF: The serine/threonine kinase BRAF is a key component of the MAPK signaling pathway, and its V600E mutation is a driver in many melanomas. nih.gov Vemurafenib, an FDA-approved drug for treating metastatic melanoma with this mutation, is a potent kinase inhibitor built upon a 7-azaindole scaffold. jst.go.jpchemicalbook.comnih.govnih.gov The development of such inhibitors showcases the success of using the 7-azaindole fragment in structure-based drug design. jst.go.jpnih.gov While many inhibitors target the active conformation of BRAF, others, known as Type-II inhibitors, can induce an inactive dimeric state, which is a significant finding in overcoming resistance mechanisms. nih.gov

Inhibitory Potency of Selected 7-Azaindole Derivatives
Compound ClassTarget KinasePotency (IC50/GI50)Cell LineReference
Diarylurea 7-azaindoleCDK8IC50 = 51.3 ± 4.6 nM- nih.govnih.gov
Diarylurea 7-azaindole-GI50 = 1.97 ± 1.24 μMMV4-11 (AML) nih.govresearchgate.net
Amine-substituted 7-azaindoleCDK9IC50 = 31 nM- nih.gov
Aminooxadiazole 7-azaindoleCdc7IC50 = 1.1 nM- researchgate.net
VemurafenibBRAF (V600E)Potent InhibitorMelanoma jst.go.jpnih.gov

Inhibitors based on the 5-Amino-6-hydroxy-7-azaindole scaffold exert their biological effects by interfering with critical cellular signaling pathways. For example, the potent 7-azaindole-based CDK8 inhibitor, 1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea, was found to suppress the phosphorylation of STAT5 in acute myeloid leukemia cells. nih.govnih.gov This inhibition leads to cell cycle arrest in the G1 phase and ultimately induces apoptosis, demonstrating a clear mechanism of action at the cellular level. nih.govnih.gov By targeting kinases like BRAF, these compounds directly affect the MAPK pathway, which is frequently dysregulated in cancer and controls cell proliferation, differentiation, and survival. nih.gov

Applications as Fluorescent Probes in Cellular and Protein Studies

The 7-azaindole chromophore, the core of this compound, possesses unique photophysical properties that make it a valuable tool in biophysical studies. acs.org It serves as the fluorescent moiety in the non-natural amino acid 7-azatryptophan (B1233867), which is used as an alternative to tryptophan for probing protein structure and dynamics. acs.orgnih.gov The absorption and emission spectra of 7-azaindole are red-shifted compared to tryptophan, which helps in distinguishing its signal in proteins that contain multiple native tryptophan residues. acs.orgnih.gov

A key feature of 7-azaindole is its ability to undergo excited-state proton transfer (ESPT). nih.govnih.gov Upon photoexcitation, a proton can be transferred, often in a double-proton transfer event within a dimer or in a complex with solvent molecules like water or alcohols. acs.orgnih.govnih.gov This process is highly sensitive to the molecule's immediate environment. acs.org The fluorescence emission of 7-azaindole is strongly influenced by both specific hydrogen-bonding interactions and the bulk polarity of the solvent. acs.org For instance, in aqueous solutions, the fluorescence can be quenched, while in less polar or more structured environments, such as the hydrophobic core of a protein, its fluorescence properties can change significantly. acs.orgnih.gov This environmental sensitivity allows 7-azaindole-based probes to report on local conditions, such as solvent accessibility and the polarity of a protein's interior. acs.org

The utility of 7-azaindole as a probe is fully realized when it is incorporated into biomolecules. The amino acid 7-azatryptophan can be site-specifically integrated into peptides and proteins through chemical synthesis or by using auxotrophic expression systems. acs.orgnih.govnih.gov Once incorporated, it serves as an intrinsic fluorescent probe. nih.gov For example, 7-azatryptophan was substituted for a tyrosine residue in the N-terminal domain of hirudin, a potent thrombin inhibitor. nih.gov The unique spectral properties of the probe allowed for the study of hirudin's folding and its recognition by thrombin through fluorescence spectroscopy. nih.gov This approach provides valuable insights into protein conformation, stability, and intermolecular interactions that are often difficult to obtain with standard tryptophan fluorescence due to its more complex photophysics. acs.orgnih.gov

In Vitro Investigations of Other Bioactivities at a Molecular Level

Beyond their well-documented roles as kinase inhibitors and fluorescent probes, derivatives of the 7-azaindole scaffold have been explored for other bioactivities at the molecular level. Research has shown that compounds containing this moiety can act as inhibitors of other important enzyme families and as modulators of receptor function. For example, a 7-azaindole-1-carboxamide derivative was found to exhibit anti-proliferative activity by inhibiting poly(ADP-ribose)polymerase protein-1 (PARP-1), an enzyme involved in maintaining DNA integrity. nih.gov Other derivatives have been identified as inhibitors of Rho Kinase (ROCK), a target for disorders like hypertension, and as antagonists for the CRTh2 receptor, which is relevant for treating allergic diseases such as asthma. nih.gov

Antiproliferative Activity in Cell Lines: Mechanistic Insights

Derivatives of the 7-azaindole scaffold have demonstrated potent antiproliferative and cytotoxic activities against a multitude of cancer cell lines. nih.gov The mechanisms underlying this activity are diverse and often distinct from conventional antitumor agents, primarily revolving around the inhibition of key cellular enzymes and pathways that control cell growth, proliferation, and survival.

A predominant mechanism of action for many 7-azaindole derivatives is the inhibition of protein kinases, which are crucial regulators of cell cycle progression and signaling pathways. nih.govnih.gov By targeting these enzymes, these compounds can effectively halt the proliferation of cancer cells. For instance, synthetic hybrids of natural alkaloids containing the 7-azaindole core, known as meriolins, are potent inhibitors of cyclin-dependent kinases (CDKs). researchgate.net Specifically, 3,5-disubstituted-7-azaindoles have been shown to inhibit CDK2 and CDK9, leading to cell cycle arrest. nih.govunipa.it

Another critical target is the DNA damage response (DDR) pathway. The clinical candidate AZD6738, a 7-azaindole derivative, inhibits the Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase, a key sensor of DNA damage that activates cell cycle checkpoints. nih.govunipa.it Inhibition of ATR in cancer cells with existing DNA damage can lead to mitotic catastrophe and cell death.

Beyond CDKs and ATR, 7-azaindole derivatives have been developed to target a wide array of other kinases implicated in cancer, such as DYRK1A, DYRK1B, DYRK2, PI3K, and PIM2 kinases. nih.govnih.gov

The induction of apoptosis, or programmed cell death, is another key outcome of treatment with 7-azaindole compounds. Meriolin derivatives have been observed to strongly induce apoptosis and activate caspases, the executive enzymes of this process, within hours of application in leukemia and lymphoma cells. researchgate.net The antiproliferative effects are also achieved through mechanisms other than kinase inhibition. Certain 7-azaindole sulfonamides act as inhibitors of histone deacetylase 6 (HDAC6), while 7-azaindole-1-carboxamides can inhibit poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme critical for DNA repair. nih.gov Furthermore, modifying the chemotherapy drug cisplatin (B142131) with a 1-methyl-7-azaindole moiety has been shown to increase its efficacy and the extent of DNA platination in resistant cancer cells. nih.govunipa.it

Table 1: Molecular Mechanisms of Antiproliferative Activity for 7-Azaindole Derivatives

Mechanism of Action Specific Target(s) Reference(s)
Kinase Inhibition Cyclin-Dependent Kinases (CDK2, CDK9) nih.govresearchgate.netunipa.it
ATR Kinase nih.govunipa.it
DYRK Kinases (DYRK1A, DYRK1B, DYRK2) nih.govnih.gov
PI3K, PIM2 Kinases nih.gov
DNA Damage/Repair PARP-1 Inhibition nih.gov
Increased DNA Platination (with Cisplatin) nih.govunipa.it
Epigenetic Modulation HDAC6 Inhibition nih.gov
Apoptosis Induction Caspase Activation researchgate.net

Other Molecular Biological Activities

In addition to their antiproliferative properties, compounds featuring the 7-azaindole core have been investigated for a variety of other biological activities.

Antibacterial and Antifungal Activity The 7-azaindole scaffold has served as a template for the development of new antimicrobial agents. mdpi.comiosrjournals.org Various derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria, with some showing notable activity against opportunistic pathogens like Pseudomonas aeruginosa. rsc.org

In the context of plant systems, 7-azaindole derivatives have been studied as potential agricultural fungicides. ndl.go.jp Research has demonstrated that certain substituted 7-azaindoles exhibit considerable fungicidal activity against a range of phytopathogenic fungi, showing particular efficacy against Pyricularia oryzae, the fungus responsible for rice blast disease. ndl.go.jp

Coronary Vasodilator and Hypotensive Agent Studies Studies have also explored the cardiovascular effects of 7-azaindole derivatives. Research indicates that compounds from this class can act as effective coronary vasodilators. pjps.pkresearchgate.net Furthermore, some 7-azaindole analogues have been evaluated for their potential as hypotensive agents. nih.gov In studies using normotensive rats, administration of these compounds resulted in a discernible, though slight, reduction in blood pressure. pjps.pkresearchgate.net

Table 2: Spectrum of Other Biological Activities for 7-Azaindole Derivatives

Activity Type Specific Application/Finding Reference(s)
Antibacterial Activity against Gram-positive & Gram-negative bacteria mdpi.comiosrjournals.orgrsc.org
Antifungal Effective against plant pathogenic fungi (e.g., Pyricularia oryzae) ndl.go.jp
Cardiovascular Identified as effective coronary vasodilators pjps.pkresearchgate.net
Cardiovascular Demonstrated hypotensive effects in animal models pjps.pkresearchgate.netnih.gov

Structure Activity Relationship Sar Studies and Lead Optimization

Impact of Substituents at C5 and C6 on Biological Activity and Binding Affinity

The functional groups at the C5 and C6 positions of the 7-azaindole (B17877) ring play a crucial role in modulating the biological activity and binding affinity of its derivatives. Research has shown that modifications at these sites can significantly impact a compound's interaction with its target protein.

Systematic studies on 7-azaindole derivatives have provided insights into the importance of substituents at the C6 position. For instance, in the context of developing HIV-1 integrase inhibitors, the addition of aryl groups at the C6 position was found to enhance the inhibitory activity. nih.gov A study comparing C3 monoaryl 7-azaindoles with C3,C6-diaryl 7-azaindoles demonstrated that the diaryl compounds were generally better inhibitors. acs.org The introduction of a 4-pyridyl ring at the C6 position, for example, led to a notable increase in strand transfer inhibition compared to the monoaryl counterpart. acs.org This suggests that the C6 position can be modified to establish additional favorable interactions within the binding pocket of a target enzyme. The nature of the substituent is key; while some aryl groups at C6 enhance activity, others, like the 3-thienyl group, were found to decrease the inhibition of HIV-1 integrase in one study. acs.org

The C5 position is also recognized as one of the most active sites for modification on the 7-azaindole ring. nih.gov Alterations at this position can influence factors such as hydrogen bonding, electronic properties, and steric fit, all of which are critical for potent biological activity. While the parent compound features an amino group at C5, SAR studies typically explore a variety of other functional groups to probe the chemical space and optimize target engagement.

The following table illustrates the impact of C6 substitution on the activity of C3-aryl-7-azaindole derivatives against HIV-1 Integrase strand transfer.

Compound IDC3 SubstituentC6 Substituent% Strand Transfer (ST) Inhibition
10aPhenyl-H14%
11aPhenylPhenyl27%
10hBenzo[d] nih.govnih.govdioxole-H54%
11fBenzo[d] nih.govnih.govdioxole4-pyridyl71%
11d2,4-difluorophenyl4-methoxyphenyl72%

Data sourced from studies on HIV-1 Integrase inhibitors, demonstrating the enhanced effect of C6 diaryl substitutions over C3 monoaryl compounds. nih.govacs.org

Role of the 7-Azaindole Core in Potency and Selectivity

The 7-azaindole nucleus is considered a "privileged scaffold" in medicinal chemistry, frequently utilized for its ability to form key interactions with biological targets, particularly protein kinases. nih.govnih.govnih.gov Its structure is crucial for establishing high-potency binding and achieving selectivity.

The defining feature of the 7-azaindole core is its capacity for acting as an excellent hinge-binding motif. researchgate.netchemicalbook.com The pyridine (B92270) nitrogen atom (at position 7) serves as a hydrogen bond acceptor, while the pyrrole (B145914) NH group (at position 1) acts as a hydrogen bond donor. chemicalbook.com This arrangement allows the scaffold to form two simultaneous, or bidentate, hydrogen bonds with the backbone of the hinge region in the ATP-binding site of many kinases. researchgate.netchemicalbook.com This dual interaction anchors the molecule effectively in the active site, providing a strong foundation for the affinity derived from its substituents.

The specific arrangement of the nitrogen atom is critical. Studies comparing different azaindole isomers have shown that derivatives based on the 7-azaindole core can be significantly more potent than their 6-azaindole (B1212597) counterparts, highlighting the importance of the nitrogen's position for optimal interaction with the target. nih.gov Furthermore, the replacement of a traditional indole (B1671886) ring with a 7-azaindole moiety can enhance drug-target interactions and improve physicochemical properties such as aqueous solubility. nih.gov The rigid, bicyclic nature of the scaffold also helps to pre-organize the substituents in a conformationally favorable orientation for binding, minimizing the entropic penalty upon interaction with the target protein. researchgate.net

Rational Design Strategies Based on SAR Analysis for Enhanced Molecular Efficacy

The insights gained from SAR studies are the cornerstone of rational drug design, allowing chemists to move from a weakly active hit to a highly potent and selective lead compound. nih.gov This process often involves a combination of synthetic chemistry and computational modeling.

One successful strategy involves a stepwise optimization approach. For example, in the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, designers first focused on optimizing the hinge-binding group and then systematically explored different terminal aromatic moieties that interact with other regions of the active site, such as the glycine-rich loop. nih.gov This was guided by existing SAR data and crystallographic information. nih.gov Computational docking studies can confirm that a designed molecule retains key interactions, such as the crucial hydrogen bond with a catalytic lysine, and correctly orients its functional groups within the active site. nih.gov

Computational techniques like Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) are also employed to build models that correlate the chemical features of a series of compounds with their biological activities. ingentaconnect.com These models can generate contour maps that visualize regions where steric bulk, positive or negative charge, or hydrogen-bonding features are likely to increase or decrease potency, providing a clear roadmap for designing new, more effective molecules. ingentaconnect.com Bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is another common strategy used to design novel 7-azaindole analogs with improved activity or pharmacokinetic profiles. researchgate.net

Fragment-Based Drug Discovery (FBDD) and Scaffold-Based Drug Design Principles Applied to Azaindole Systems

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in medicinal chemistry, and the 7-azaindole core is a prominent example of a molecular fragment that has led to successful therapeutic agents. nih.govresearchgate.net FBDD begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. nih.govfrontiersin.org These hits then serve as starting points for building more potent, drug-like molecules through strategies like fragment growing, linking, or merging. frontiersin.orgbiosolveit.de

The 7-azaindole scaffold is an ideal starting fragment due to its established ability to bind effectively to the hinge region of kinases. chemicalbook.com Its simple structure and multiple points for chemical modification allow chemists to "grow" the fragment by adding substituents that can engage with other nearby pockets in the target's active site, thereby systematically increasing potency and selectivity. chemicalbook.compharmablock.com

This approach has yielded significant successes. The BRAF kinase inhibitor Vemurafenib, for example, was developed using an FBDD strategy that began with a simple 7-azaindole fragment. chemicalbook.compharmablock.com Through structure-based design and SAR investigations, the initial fragment was elaborated into a highly potent and selective inhibitor. pharmablock.com Similarly, the Bcl-2 inhibitor Venetoclax is another marketed cancer drug that originated from FBDD efforts involving a 7-azaindole-containing fragment. pharmablock.com These examples underscore the utility of the 7-azaindole core as a versatile and effective starting point in both scaffold-based and fragment-based drug design campaigns. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Routes for Diverse Analogues

While various methods exist for the synthesis of the core azaindole structure, including modifications of the Madelung and Fischer indole (B1671886) syntheses, future research should focus on developing more efficient, sustainable, and versatile routes specifically for 5-Amino-6-hydroxy-7-azaindole and its derivatives. researchgate.netresearchgate.net

Green Chemistry Approaches: There is a growing need to develop environmentally benign synthetic methods. Future work could explore multicomponent reactions that assemble the core from simple precursors in a single step, minimizing waste and energy consumption. rsc.org Electrosynthesis, which uses electricity as a traceless redox agent, presents another innovative and sustainable avenue, potentially circumventing the need for stoichiometric metal reductants. acs.org

Late-Stage Functionalization: Advances in metal-catalyzed cross-coupling and C-H bond functionalization offer powerful tools for diversifying the 7-azaindole (B17877) scaffold. rsc.org Research should be directed towards the selective functionalization of the this compound core. This would enable the rapid generation of a library of analogues with diverse substituents on both the pyridine (B92270) and pyrrole (B145914) rings, which is crucial for structure-activity relationship (SAR) studies. Methods like the Suzuki-Miyaura cross-coupling have already been successfully used to create diarylated 7-azaindoles. acs.orgmdpi.com

Flow Chemistry: The use of continuous flow reactors could offer improved control over reaction parameters, enhance safety, and allow for easier scalability compared to traditional batch synthesis. This would be particularly advantageous for producing larger quantities of the parent compound or its key intermediates for broader screening efforts.

Investigation of Undiscovered Biological Targets and Pathways for this compound

The 7-azaindole scaffold is present in numerous compounds with a wide array of biological activities. chemicalbook.com This suggests that this compound is a promising starting point for discovering new therapeutic agents. A key future direction is the systematic screening of this compound and its derivatives against novel biological targets.

Kinase Inhibition: 7-azaindole is a well-established hinge-binding motif for various protein kinases, including BRAF, PI3K, and DYRK1A. jst.go.jpmdpi.comnih.gov Future investigations should explore the inhibitory potential of this compound against a wider panel of the human kinome. The amino and hydroxy groups could form additional hydrogen bonds within the ATP-binding site, potentially leading to high potency and selectivity for undiscovered kinase targets implicated in cancer or inflammatory diseases.

Antiviral and Antimicrobial Activity: Researchers have identified 7-azaindole derivatives as inhibitors of HIV-1 reverse transcriptase and, more recently, as compounds that disrupt the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. nih.govnih.gov This precedent warrants the investigation of this compound for broad-spectrum antiviral and antimicrobial properties.

Neurodegenerative Diseases: Given that azaindole derivatives have been explored for activity against targets relevant to Alzheimer's disease, future studies could assess the potential of this specific scaffold to modulate pathways involved in neurodegeneration, such as glycogen (B147801) synthase kinase 3 beta (GSK-3β) or cyclin-dependent kinase 5 (CDK5). chemicalbook.com

Established Biological Targets for 7-Azaindole Scaffolds Therapeutic Area Example
Protein Kinases (e.g., BRAF, PI3K, JAK2, DYRK1A)Oncology, InflammationVemurafenib (BRAF inhibitor) jst.go.jp
HIV-1 Reverse TranscriptaseAntiviral (HIV)Non-nucleoside inhibitors nih.gov
SARS-CoV-2 Spike ProteinAntiviral (COVID-19)Inhibitors of spike-hACE2 interaction nih.gov
Cannabinoid Receptor 1 (CB1)NeurologyAllosteric modulators nih.gov
Phosphoinositide 3-kinases (PI3K)OncologyPI3K/AKT/mTOR pathway inhibitors nih.gov

Advanced Computational Modeling and AI-Driven Drug Discovery for Azaindole Scaffolds

The integration of computational chemistry and artificial intelligence (AI) can dramatically accelerate the drug discovery process. mdpi.com These techniques are particularly well-suited for optimizing privileged scaffolds like 7-azaindole.

Predictive Modeling: Future research should employ techniques like molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies to understand the binding modes of this compound derivatives with various targets. ingentaconnect.com Free Energy Perturbation (FEP) calculations can be used to accurately predict the binding affinity of newly designed analogues, guiding synthetic efforts towards more potent compounds. nih.gov

AI-Powered Virtual Screening: AI algorithms, particularly deep learning, can be trained on large datasets of known active and inactive molecules to perform virtual screening of vast chemical libraries. nih.govstmjournals.com This can identify novel derivatives of this compound with a high probability of activity against specific biological targets, reducing the time and cost of experimental screening. mbios.org

De Novo Design: Generative AI models can design entirely new molecules based on the 7-azaindole scaffold, optimized for desired properties such as high target affinity, low toxicity, and favorable pharmacokinetic profiles. mdpi.com This approach can explore a much broader chemical space than traditional library-based screening, potentially leading to the discovery of truly innovative drug candidates.

Exploration of Photophysical Properties for New Probe Development and Advanced Imaging

7-azaindole is the core chromophore of 7-azatryptophan (B1233867), an analogue of tryptophan that serves as a valuable fluorescent probe for studying protein structure and dynamics. acs.org The photophysical properties of 7-azaindole, such as its red-shifted absorption and emission spectra compared to tryptophan and its sensitivity to the solvent environment, make it a powerful tool. acs.orgnih.gov

The introduction of the amino and hydroxy groups in this compound is expected to further modulate these properties, opening new avenues for research.

Novel Fluorescent Probes: The electron-donating amino and hydroxy groups are likely to cause a further red-shift in the fluorescence spectrum, moving it into a more biologically favorable window with less interference from autofluorescence. acs.org Future work should involve a detailed characterization of the photophysical properties of this compound, including its quantum yield, fluorescence lifetime, and sensitivity to environmental polarity and hydrogen bonding.

Biosensors: The compound's fluorescence may respond to changes in the local environment, such as pH or the presence of metal ions. This could be exploited to develop novel biosensors for monitoring cellular processes or detecting specific analytes in biological systems.

Advanced Imaging: Amino acid derivatives of this compound could be synthesized and incorporated into peptides or proteins. acs.orgnih.gov These could serve as probes for advanced fluorescence microscopy techniques, enabling site-specific imaging of protein localization, conformation, and interactions within living cells. acs.org

Property 7-Azaindole (Chromophore of 7-Azatryptophan) Potential for this compound
Absorption/Emission Red-shifted compared to tryptophan acs.orgFurther red-shift expected due to auxochromes (amino, hydroxy groups)
Fluorescence Decay Single-exponential in water acs.orgTo be determined; may retain favorable decay kinetics
Environmental Sensitivity Emission is sensitive to solvent polarity and H-bonding acs.orgPotentially enhanced sensitivity, enabling new sensing applications
Quantum Yield Moderate; can be quenched in aqueous environments nih.govTo be determined; substitution may enhance quantum yield

Potential Applications in Supramolecular Chemistry or Material Science based on its scaffold properties

The 7-azaindole scaffold possesses unique properties that make it an attractive building block for supramolecular assemblies and functional materials. nbinno.com The ability of the pyridine nitrogen and the pyrrole N-H group to participate in hydrogen bonding is fundamental to its use in creating ordered structures.

Supramolecular Assemblies: 7-azaindole is known to form hydrogen-bonded dimers and trimers, which can undergo excited-state proton transfer. acs.orgresearchgate.net The additional amino and hydroxy groups on the this compound ring provide extra sites for hydrogen bonding, potentially enabling the formation of more complex and stable self-assembled structures like ribbons, sheets, or porous networks.

Organic Electronics: Derivatives of 7-azaindole have been successfully used as blue-emitting materials in Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net The specific electronic properties conferred by the 5-amino and 6-hydroxy substituents could be harnessed to develop new organic semiconductors or emitters with tailored photophysical characteristics for applications in electronics and photonics.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the 7-azaindole scaffold can act as ligands to coordinate with metal ions, forming metal-organic complexes and coordination polymers. researchgate.net Future research could explore the use of this compound as a multifunctional ligand for constructing novel MOFs with potential applications in gas storage, catalysis, or chemical sensing.

Q & A

Q. What criteria should guide the selection of this compound analogs for preclinical testing?

  • Methodological Answer : Prioritize analogs with balanced lipophilicity (LogP 1–3), solubility (>50 µM in PBS), and metabolic stability (t₁/₂ >30 min in liver microsomes). In vivo pharmacokinetic studies in rodents are recommended early to exclude compounds with poor bioavailability .

Q. How to design a robust study to investigate the catalytic role of this compound in organic reactions?

  • Methodological Answer : Use kinetic isotope effects (KIE) and control experiments (e.g., radical traps, isotopic labeling) to elucidate mechanisms. Darses et al. (J. Am. Chem. Soc.) combined stopped-flow spectroscopy and DFT calculations to confirm intermediacy of palladium-azaindole complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.